ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate
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Overview
Description
Ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate is a complex organic compound that features both indole and benzimidazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate involves its interaction with specific molecular targets. The indole and benzimidazole moieties can bind to various enzymes and receptors, modulating their activity. This binding can affect cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzimidazole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate is unique due to its combination of indole and benzimidazole moieties, which confer a wide range of potential biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-22(28)14-27-13-16(18-6-4-5-7-21(18)27)10-15(12-24)23-25-19-9-8-17(29-2)11-20(19)26-23/h4-11,13H,3,14H2,1-2H3,(H,25,26)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZTOJEFSLTPB-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=NC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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